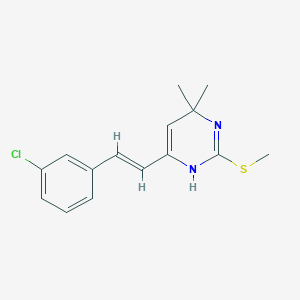

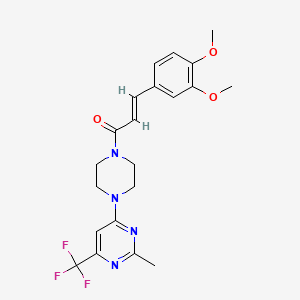

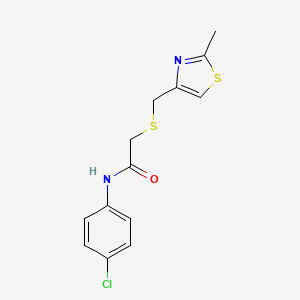

4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(3-Chlorostyryl)caffeine (CSC) is an adenosine A2 receptor antagonist . It is selective for adenosine A2 over A1 receptors . CSC reverses locomotor depression induced by the adenosine A2A agonist APEC in mice .

Synthesis Analysis

The synthesis of similar compounds involves aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis

The molecular formula of 8-(3-Chlorostyryl)caffeine is C16H15ClN4O2 .Chemical Reactions Analysis

In dimethylformamide at 296 K, the radical anion from 4-(3-chlorostyryl)pyridine is slowly destroyed by protonation .Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of pyrimidine derivatives, including the targeted compound, involves reactions with various alkylants and chloroacetic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidines. These synthetic processes allow for the creation of compounds with potential medicinal applications due to their structural diversity and functional group variations (Briel et al., 2002).

Structural Analysis

Extensive structural analysis through X-ray crystallography has provided insights into the molecular geometry, electronic structure, and supramolecular interactions of related pyrimidine derivatives. These studies reveal the significance of hydrogen bonding, π-π stacking interactions, and solvent effects on the crystal packing and stability of these compounds, which are crucial for understanding their chemical reactivity and potential as drug candidates (Low et al., 2004).

Antiviral and Antitumor Applications

Research on pyrimidine derivatives demonstrates their potential antiviral and antitumor activities. Specific compounds have shown inhibition against various viruses, including herpes simplex and HIV, highlighting their potential as antiviral agents. Additionally, derivatives have exhibited promising cytotoxic effects against cancer cell lines, suggesting their application in cancer therapy (Holý et al., 2002).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrimidine derivatives have been explored, indicating their potential application in optoelectronics and photonics. Studies involving computational and experimental methods reveal these compounds' capacity for electron charge delocalization and interaction with electromagnetic fields, making them suitable for developing new optical materials (Hussain et al., 2020).

Environmental Considerations

Innovative synthetic methodologies aim to reduce environmental impact by utilizing less toxic and more sustainable reagents. For instance, the use of chloromethane as a methylating agent in the synthesis of pyrimidine derivatives represents a move towards greener chemistry, reducing the reliance on hazardous substances (Guan et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine are the adenosine A2A receptor and monoamine oxidase B (MAO-B) . The adenosine A2A receptor is a protein that modulates the release of neurotransmitters in the brain, while MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter .

Mode of Action

This compound acts as a selective antagonist at the adenosine A2A receptor and an inhibitor of MAO-B . By blocking the adenosine A2A receptor, it prevents the inhibitory effects of adenosine on dopamine release. Its inhibitory action on MAO-B results in an increase in dopamine levels, as the breakdown of dopamine is reduced .

Biochemical Pathways

The action of this compound affects the dopaminergic pathway in the brain . By inhibiting MAO-B and antagonizing the adenosine A2A receptor, it increases the availability of dopamine, a neurotransmitter that plays a crucial role in motor control, reward, and reinforcement .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The increase in dopamine levels resulting from the action of this compound can have several effects at the molecular and cellular level. It has been shown to protect against neuronal damage induced by quinolinic acid and is neuroprotective in models of Parkinson’s disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-[(E)-2-(3-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)8-7-11-5-4-6-12(16)9-11/h4-10H,1-3H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLXWGOQNVBSDW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=N1)SC)C=CC2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=N1)SC)/C=C/C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)

![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)